molecular formula C7H5BrN2S B1271170 2-Amino-4-bromobenzothiazole CAS No. 20358-02-5

2-Amino-4-bromobenzothiazole

Cat. No. B1271170
CAS RN: 20358-02-5
M. Wt: 229.1 g/mol
InChI Key: FVMCARDEQKVVIS-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzothiazole is a compound with the molecular formula C7H5BrN2S . It is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of 2-Amino-4-bromobenzothiazole can be achieved through the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid . Another method involves the monobromination of 2-aminobenzothiazole with silica-supported quinolinium tribromide .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 4-position and an amino group at the 2-position . The molecular weight of the compound is 229.10 g/mol .


Chemical Reactions Analysis

2-Amino-4-bromobenzothiazole can participate in various chemical reactions due to the presence of the amino group and the bromine atom. The amino group can act as a nucleophile in reactions with electrophiles, while the bromine atom can be replaced by other groups in nucleophilic substitution reactions .

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology
    • 2-Aminobenzothiazoles are significant in medicinal chemistry, utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
    • They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
    • The synthesis of 2-aminobenzothiazole derivatives includes both one-pot and multistep synthesis methods . One example is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .
    • The compounds showed moderate to significant antibacterial and antifungal potential . For instance, compound 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Future Directions

Benzothiazole derivatives, including 2-Amino-4-bromobenzothiazole, have become especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing new synthetic methodologies and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

4-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCARDEQKVVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365970
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobenzothiazole

CAS RN

20358-02-5
Record name 4-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Piscitelli, C Ballatore, AB Smith III - Bioorganic & medicinal chemistry …, 2010 - Elsevier
A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles is described, employing resin-bound acyl-isothiocyanate and a series of anilines. Cyclization of the …
Number of citations: 74 www.sciencedirect.com
O Sadek, LA Galán, F Gendron… - The Journal of …, 2021 - ACS Publications
… Starting from 2-bromoaniline 2, the corresponding thiourea 3 was synthesized, which was then oxidatively cyclized with Br 2 to give 2-amino-4-bromobenzothiazole 4 (Scheme 1). …
Number of citations: 3 pubs.acs.org
L Jin, R Huang, X Huang, B Zhang, M Ji… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 18β-glycyrrhetinic acid (GA) conjugated aminobenzothiazole derivatives were designed, synthesized and evaluated for disruption activity of Hsp90-Cdc37 as well as the …
Number of citations: 23 www.sciencedirect.com
O Sadek, DM Perrin, E Gras - Tetrahedron, 2020 - Elsevier
… Subsequent Hugershoff cyclisation with Br 2 yielded the desired 2-amino-4-bromobenzothiazole (2) in excellent yield [10], as usually observed for Hugershoff cyclisation [11]. Although …
Number of citations: 3 www.sciencedirect.com
O Sadek, DM Perrin, E Gras - Beilstein Archives, 2019 - beilstein-journals.org
… [21, 22] Subsequent Hugershoff cyclization with Br2 yielded the desired 2-amino-4-bromobenzothiazole (2) in excellent yield.[23, 24] One-pot iodination of 2, under Sandmeyer …
Number of citations: 5 www.beilstein-journals.org

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